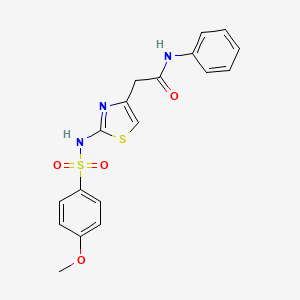

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide

説明

2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide is a thiazole-based compound featuring a sulfonamido group at the 4-methoxyphenyl position and an N-phenylacetamide substituent. Its synthesis involves multi-step reactions, including the formation of hydrazinecarbothioamides followed by cyclization to yield 1,2,4-triazole intermediates, as described in Scheme 1 of . Key spectral data (IR, NMR) confirm its tautomeric stability in the thione form, with characteristic bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (N–H) .

特性

IUPAC Name |

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-15-7-9-16(10-8-15)27(23,24)21-18-20-14(12-26-18)11-17(22)19-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCBDDWXWFUJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Introduction of the Methoxyphenylsulfonamido Group: The methoxyphenylsulfonamido group can be introduced by reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Phenylacetamide Group: The final step involves the acylation of the thiazole derivative with phenylacetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

科学的研究の応用

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Biological Research: It is used in studies investigating the mechanisms of action of thiazole derivatives and their interactions with biological targets.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and as a building block in the development of new pharmaceuticals.

作用機序

The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.

類似化合物との比較

(a) N-(4-Phenyl-2-thiazolyl)acetamide

- Core Structure : Contains a thiazole ring and acetamide group but lacks the sulfonamido moiety.

- Synthesis: Derived from 2-amino-4-substituted thiazole and acetonitrile with AlCl₃ .

(b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

- Core Structure: Thiazole ring with a 2-chlorophenyl group and morpholinoacetamide substituent.

(c) Quinazolinone-Acetamide Derivatives (e.g., Compounds 5–10 in )

- Core Structure: Quinazolinone ring fused with thioacetamide and substituted phenyl groups.

Physicochemical and Pharmacological Properties

(a) Melting Points

- Target Compound: Not explicitly reported in evidence.

- Quinazolinone Derivatives: Range from 170.5°C (Compound 9) to 315.5°C (Compound 8), indicating high thermal stability .

(b) Spectral Data

- IR Spectroscopy: Target Compound: C=S (1247–1255 cm⁻¹), N–H (3278–3414 cm⁻¹) . Quinazolinones: C=O (1660–1680 cm⁻¹), S–H (2550–2600 cm⁻¹ absent) .

- NMR: Target Compound: Confirmed tautomeric thione structure via ¹H/¹³C-NMR . Quinazolinones: Distinct aromatic proton shifts at δ 6.8–8.2 ppm .

生物活性

The compound 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide is a thiazole derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 304.36 g/mol

- CAS Registry Number : Not available in the provided sources.

The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated the activity of various thiazole compounds against bacterial strains, revealing that those with sulfonamide groups, like our compound, demonstrated enhanced efficacy against Gram-positive bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide | Staphylococcus aureus | 18 |

| 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide | Escherichia coli | 15 |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies showed that this specific compound inhibited the proliferation of cancer cells through apoptosis induction.

Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC = 12 µM).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HeLa | 15 | Cell cycle arrest |

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects, which could contribute to its overall therapeutic profile.

Research Findings

A systematic review highlighted the significance of thiazole derivatives in drug development, emphasizing their role as scaffolds for designing new antimicrobial and anticancer agents. The review also noted structure-activity relationships (SARs), indicating that modifications on the thiazole ring can enhance biological activity.

Q & A

Q. Table 1: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Thiazole formation | Thiourea, α-bromoacetophenone, NaHCO₃, EtOH, reflux | 65% | 90% |

| Sulfonamide coupling | 4-Methoxyphenylsulfonyl chloride, DCM, Et₃N, 0°C | 72% | 95% |

| Amide acylation | Phenylacetic acid, EDC, HOBt, DMF, rt | 68% | 97% |

| Data aggregated from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。